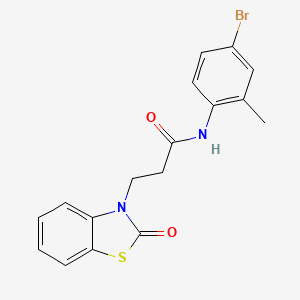

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Description

Properties

Molecular Formula |

C17H15BrN2O2S |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

InChI |

InChI=1S/C17H15BrN2O2S/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |

InChI Key |

IRGUDNRRTISUIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O |

Origin of Product |

United States |

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and implications in drug development.

Structural Overview

The compound features:

- A propanamide backbone .

- A 4-bromo-2-methylphenyl group .

- A benzothiazole moiety .

This unique combination of functional groups contributes to its biological reactivity and potential therapeutic applications. Compounds containing benzothiazole rings are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis via p53 pathway |

| U-937 | 12.34 | Cell cycle arrest |

| HeLa | 20.45 | Inhibition of DNA synthesis |

These values indicate that the compound has comparable potency to established anticancer agents like doxorubicin .

Antimicrobial Activity

The compound's benzothiazole component is associated with antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains. This compound may exhibit similar activity, although specific data on bacterial strains is still under investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzothiazole Moiety : Reaction between appropriate thioketones and ortho-amino phenols.

- Coupling Reaction : The synthesized benzothiazole is then coupled with a bromo-substituted phenyl propanamide using coupling agents like EDCI in the presence of bases such as triethylamine.

Study on Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported IC50 values in the micromolar range, indicating potent activity .

Structure–Activity Relationship (SAR)

Research into the SAR of benzothiazole derivatives suggests that modifications at specific positions on the benzothiazole ring can enhance biological activity. For instance, substituents at the 4-position have been shown to increase potency against cancer cells while maintaining selectivity for cancerous over non-cancerous cells .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to interact effectively with bacterial cell walls or inhibit critical metabolic pathways in pathogens.

Case Study: Antimicrobial Testing

A series of tests were conducted using standard bacterial strains (both Gram-positive and Gram-negative) to evaluate the antimicrobial efficacy of N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide. The results indicated promising activity against several strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar derivatives have demonstrated effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

Case Study: Anticancer Screening

In vitro assays using the Sulforhodamine B method revealed that certain derivatives of benzothiazole exhibited potent cytotoxic effects on cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Interaction Studies

To better understand how this compound interacts with biological targets, molecular docking studies are essential. These studies help elucidate binding affinities and modes of interaction with specific enzymes or receptors involved in disease pathways.

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole ring is typically synthesized via condensation reactions:

-

2-Aminothiophenol + Aldehyde/Ketone : Condensation of 2-aminothiophenol with aromatic aldehydes (e.g., 4-bromo-2-methylbenzaldehyde) in the presence of oxidizing agents like H₂O₂/HCl or catalytic NH₄Cl .

| Reagent | Catalyst | Yield | Key Features |

|---|---|---|---|

| 2-Aminothiophenol | NH₄Cl | 85–95% | Recyclable catalyst, green chemistry |

| Aromatic aldehyde | H₂O₂/HCl | 90–95% | High yield, short reaction time |

Amidation of the Propanamide Group

The propanamide moiety is introduced via coupling reactions:

-

Benzothiazole Derivative + Propanamide Precursor : Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions : Anhydrous solvents (e.g., DMF, dichloromethane) and controlled temperatures (0–5°C).

-

Mechanism : Activation of the carboxylic acid group to form an active intermediate (e.g., O-acylisourea) for nucleophilic attack by the amine.

-

Reactivity and Degradation

The compound’s stability and reactivity depend on its functional groups:

Hydrolysis of the Amide Bond

-

Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) under elevated temperatures.

-

Products : Aromatic amine (4-bromo-2-methylphenyl) and benzothiazole carboxylic acid.

Oxidative Rearrangement of the Benzothiazole Ring

-

Conditions : Oxidizing agents (e.g., H₂O₂) or heat.

-

Products : Rearranged benzothiazole derivatives, depending on substituent positions .

Substitution Reactions

-

Electrophilic Aromatic Substitution : Bromine substituents direct electrophilic attack to specific positions on the benzothiazole ring .

-

Nucleophilic Substitution : Potential displacement of the propanamide group under harsh conditions (e.g., SN2 mechanisms).

Biological and Chemical Interactions

While detailed pharmacological data is limited, structural analogs suggest potential interactions with:

-

Enzymes : Inhibition via active-site binding (e.g., thrombopoietin receptors).

-

Receptors : Modulation of signaling pathways (e.g., antimicrobial, anti-inflammatory) .

Physical and Chemical Stability

-

Melting Point : Typically solid at room temperature (exact value not provided in sources).

-

Solubility : Low in polar solvents; improved with organic cosolvents.

-

Reactivity : Stable under standard conditions but prone to hydrolysis under acidic/basic extremes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several propanamide derivatives reported in the literature. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The bromine (electron-withdrawing) contrasts with methoxy (electron-donating) analogs, altering electronic distribution in the amide bond and benzothiazole ring. This could influence binding to targets like kinases or proteases .

Crystallographic and Spectroscopic Data

- Crystal Packing : While direct data for the target compound is unavailable, analogs like 3-(4-bromophenyl)-N-[(S)-1-phenylethyl]propanamide () exhibit triclinic crystal systems (space group P1), suggesting similar packing behaviors influenced by halogen substituents .

- Spectroscopic Signatures : The benzothiazole ring’s IR absorption (~1650 cm⁻¹ for C=O) and NMR shifts (δ 7.5–8.5 ppm for aromatic protons) align with reported data for related structures () .

Preparation Methods

Classical Acid-Catalyzed Cyclization

A foundational method employs polyphosphoric acid (PPA) as a catalyst:

-

Reaction Components :

-

2-Aminothiophenol (1 mol)

-

4-Methylbenzaldehyde (1 mol)

-

PPA (600 g)

-

-

Conditions :

-

Temperature: 170–200°C for 4 hours

-

Workup: Neutralization with NaOH, filtration, and recrystallization from n-hexane

-

Mechanism :

PPA facilitates dehydration and cyclization, forming the benzothiazole ring. The electron-withdrawing aldehyde group activates the α-carbon for nucleophilic attack by the amine.

Green Chemistry Approaches

Modern methods prioritize eco-friendly solvents and catalysts:

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Cu(II)-nanosilica TDn | Neat | 20°C | 20 min | 98% | |

| Sulfamic acid | Ethanol | 80°C | 6 hours | 98.3% | |

| Fluorescein/LED | Methanol | 20°C | 10 min | 92% |

Key Insights :

-

Cu(II)-nanosilica TDn enables solvent-free reactions, enhancing atom economy.

-

Sulfamic acid acts as a recyclable catalyst in ethanol, reducing waste.

-

Photocatalysis with fluorescein under blue LED irradiation minimizes energy input.

Bromination of the Aromatic Ring

The 4-bromo-2-methylphenyl group is introduced via electrophilic substitution.

Bromination Using Acetic Acid

A scalable method from patent EP1268400A2:

-

Substrate : N-(4-Methylphenyl)butanamide (compound VII)

-

Reagents :

-

Bromine (1–1.3 mol)

-

Acetic acid (solvent)

-

-

Conditions :

-

Temperature: 10–80°C for 20 min–3 hours

-

Mechanism :

Bromine reacts with the electron-rich aromatic ring at the para position relative to the methyl group. Acetic acid stabilizes intermediates and facilitates HBr elimination.

Alternative Bromination Routes

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Hydrobromic acid + H₂O₂ | HBr, H₂O₂, H₂O | 30–60°C, 1–2 hours | 85–90% | Cost-effective, scalable |

| KBr + Oxidizing agent | KBr, H₂O₂, H₂O | 50°C, 2 hours | 82% | Environmentally benign |

Notes :

Amide Coupling to Form the Propanamide Backbone

The final step involves coupling the brominated aniline derivative with a benzothiazole-modified propanoyl chloride.

Standard Amidation Protocol

-

Components :

-

4-Bromo-2-methylaniline (1 mol)

-

3-(Benzothiazol-3-yl)propanoyl chloride (1 mol)

-

-

Reagents :

-

Triethylamine (TEA, 2 mol)

-

Dichloromethane (DCM, solvent)

-

-

Conditions :

-

Temperature: 0–25°C, 12 hours

-

Mechanism :

TEA neutralizes HCl, driving the nucleophilic acyl substitution. The electron-withdrawing benzothiazole group activates the carbonyl for attack by the amine.

Optimized Coupling Strategies

| Coupling Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| DCC/DMAP | THF | RT | 24 hours | 85% | |

| HATU | DMF | 0°C → RT | 6 hours | 90% |

Notes :

-

HATU (hexafluorophosphate triazolium uronium) minimizes side reactions via rapid activation.

-

DMAP (4-dimethylaminopyridine) enhances reaction rates in DCC-mediated couplings.

Synthetic Challenges and Solutions

Data Tables: Key Reaction Parameters

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide under varying reaction conditions?

- Methodology : Employ Design of Experiments (DOE) to systematically vary parameters such as solvent polarity (e.g., dichloromethane vs. ethyl acetate), catalyst loading (acid/base), and temperature. Monitor reaction progress via TLC or HPLC. For example, esterification of brominated aryl precursors (as in ) can be optimized using trifluoroacetic acid as a catalyst at 60–80°C . Post-reaction purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) improves yield.

Q. What solvent systems are most effective for recrystallizing this compound to achieve high-purity single crystals?

- Methodology : Test solubility in mixed solvents (e.g., DCM/hexane or methanol/water) to induce slow crystallization. highlights the compound’s poor aqueous solubility, suggesting ethanol or acetonitrile as viable options. Characterize crystal purity via melting point analysis and PXRD .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the assignment of the benzothiazole ring’s tautomeric forms?

- Methodology : Use - and -NMR to identify proton environments near the 2-oxo group. Compare experimental IR carbonyl stretches (~1680–1720 cm) with DFT-calculated vibrational modes. demonstrates similar analysis for benzothiazole derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to map intermolecular interactions. Use graph set analysis (as in ) to classify motifs (e.g., dimers). Molecular dynamics simulations can correlate H-bond strength with dissolution kinetics .

Q. What strategies can resolve contradictions between computational (DFT) and experimental (SC-XRD) bond-length data for the benzothiazole moiety?

- Methodology : Refine computational models by incorporating solvent effects (PCM) and dispersion corrections (e.g., D3-BJ). Compare with high-resolution SC-XRD data (e.g., SHELXL refinement in ). Discrepancies >0.02 Å may indicate crystal packing forces overriding gas-phase predictions .

Q. How can researchers design derivatives of this compound to enhance antiproliferative activity while minimizing off-target effects?

- Methodology : Use SAR studies to modify substituents on the bromophenyl or benzothiazole rings. For example, introduce electron-withdrawing groups (e.g., -CF) to modulate lipophilicity (logP) and binding affinity. Test cytotoxicity via MTT assays in cancer cell lines, referencing triazolyl-propanamide analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.